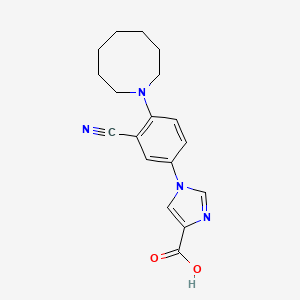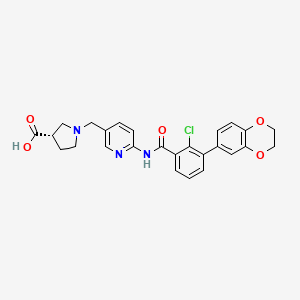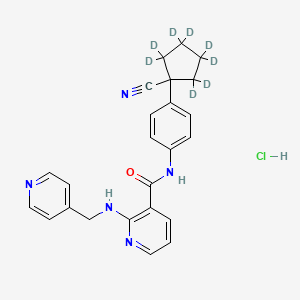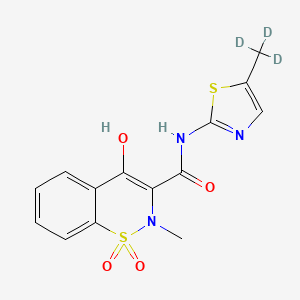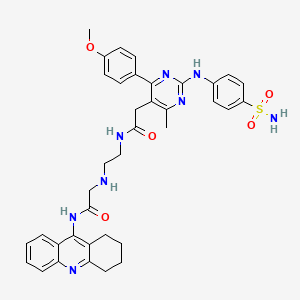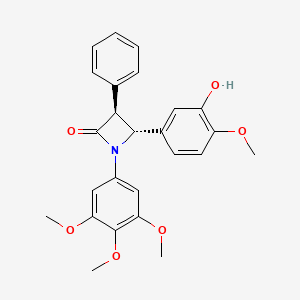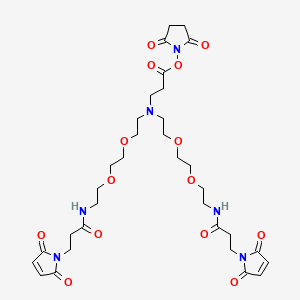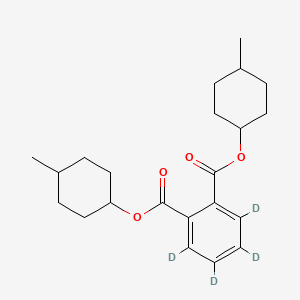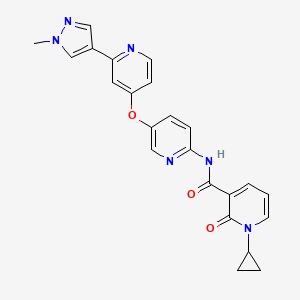
Csf1R-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Csf1R-IN-4 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a receptor tyrosine kinase that plays a crucial role in the regulation of the development, survival, and function of macrophages and other myeloid cells. By inhibiting CSF1R, this compound can modulate immune responses and has potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Csf1R-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the following steps:
Formation of Intermediate A: This step involves the reaction of starting material X with reagent Y under specific conditions (e.g., temperature, solvent, catalyst) to form intermediate A.
Formation of Intermediate B: Intermediate A is then reacted with reagent Z to form intermediate B.
Final Coupling Reaction: Intermediate B is coupled with another reagent to form the final product, this compound.
The reaction conditions for each step, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Csf1R-IN-4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .
科学的研究の応用
Csf1R-IN-4 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of CSF1R in tumor-associated macrophages and its potential as a therapeutic target in cancer immunotherapy.
Neurodegenerative Disorders: The compound is investigated for its effects on microglia and its potential to modulate neuroinflammation in diseases such as Alzheimer’s and Parkinson’s.
Immunology: Researchers use this compound to explore the regulation of myeloid cells and their role in immune responses.
Drug Development: The compound serves as a lead molecule for the development of new CSF1R inhibitors with improved efficacy and safety profiles.
作用機序
Csf1R-IN-4 exerts its effects by binding to the ATP-binding site of CSF1R, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell survival, proliferation, and differentiation. By blocking CSF1R signaling, this compound can modulate the function of macrophages and other myeloid cells, leading to reduced inflammation and tumor growth .
類似化合物との比較
Similar Compounds
Several other compounds target CSF1R, including:
Pexidartinib: An FDA-approved CSF1R inhibitor used for the treatment of tenosynovial giant cell tumor.
Vimseltinib: A selective CSF1R inhibitor in clinical development for various cancers.
PLX5622: A CSF1R inhibitor used in preclinical studies for neurodegenerative diseases.
Uniqueness of Csf1R-IN-4
This compound is unique due to its specific binding affinity and selectivity for CSF1R. It has shown promising results in preclinical studies, demonstrating potent inhibition of CSF1R signaling with minimal off-target effects. This makes it a valuable tool for studying the role of CSF1R in various diseases and for developing new therapeutic strategies .
特性
分子式 |
C23H20N6O3 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
1-cyclopropyl-N-[5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C23H20N6O3/c1-28-14-15(12-26-28)20-11-17(8-9-24-20)32-18-6-7-21(25-13-18)27-22(30)19-3-2-10-29(23(19)31)16-4-5-16/h2-3,6-14,16H,4-5H2,1H3,(H,25,27,30) |
InChIキー |
SKXQHLVINGPJLX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CC=CN(C4=O)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


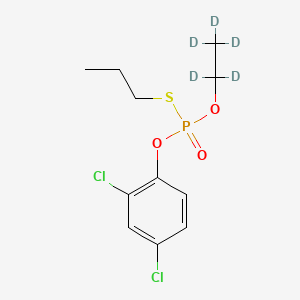
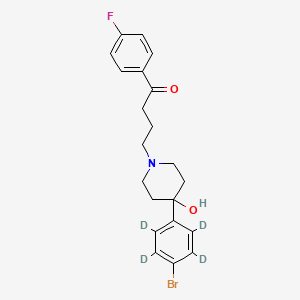
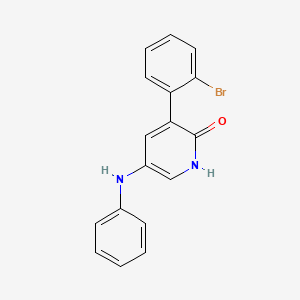
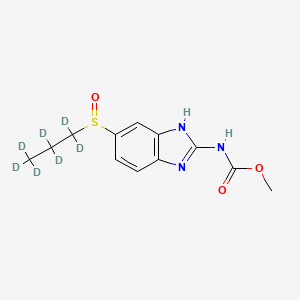
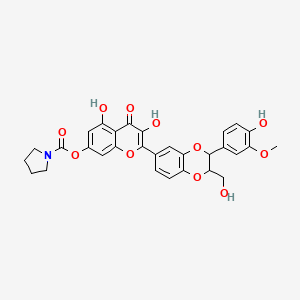
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
